molecular formula C19H26O2 B10852330 3a,5b,10-trimethyl-1,2,3a,4,5,5a,6,7,10,10a-decahydrocyclopenta[a]fluorene-3,8(5bH,10bH)-dione

3a,5b,10-trimethyl-1,2,3a,4,5,5a,6,7,10,10a-decahydrocyclopenta[a]fluorene-3,8(5bH,10bH)-dione

Cat. No.: B10852330
M. Wt: 286.4 g/mol
InChI Key: GYXFOOCGIVDNFH-UHFFFAOYSA-N
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Preparation Methods

The synthetic routes and reaction conditions for NSC-93358 involve several steps:

    Starting Materials: The synthesis begins with commercially available starting materials.

    Reaction Conditions: The reactions typically involve standard organic synthesis techniques such as condensation, reduction, and cyclization.

    Industrial Production: Industrial production methods for NSC-93358 would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

NSC-93358 undergoes various types of chemical reactions:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert NSC-93358 into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts for substitution reactions.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

NSC-93358 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of NSC-93358 involves its interaction with cytochrome P450 19 . This enzyme plays a crucial role in the metabolism of various substances, and NSC-93358 acts as an inhibitor. By inhibiting this enzyme, the compound can affect the metabolic pathways and potentially exert therapeutic effects.

Comparison with Similar Compounds

NSC-93358 can be compared with other similar compounds that interact with cytochrome P450 enzymes:

    Similar Compounds: Examples include compounds like letrozole and anastrozole, which are also inhibitors of cytochrome P450 19.

    Uniqueness: NSC-93358 is unique in its specific structure and the particular pathways it affects, making it a valuable compound for targeted research and potential therapeutic applications.

Properties

Molecular Formula

C19H26O2

Molecular Weight

286.4 g/mol

IUPAC Name

3a,5b,10-trimethyl-1,2,4,5,5a,6,7,10,10a,10b-decahydrocyclopenta[a]fluorene-3,8-dione

InChI

InChI=1S/C19H26O2/c1-11-15-10-12(20)6-8-18(15,2)14-7-9-19(3)13(17(11)14)4-5-16(19)21/h10-11,13-14,17H,4-9H2,1-3H3

InChI Key

GYXFOOCGIVDNFH-UHFFFAOYSA-N

Canonical SMILES

CC1C2C3CCC(=O)C3(CCC2C4(C1=CC(=O)CC4)C)C

Origin of Product

United States

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